N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide
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Description
Molecular Structure Analysis
The molecular structure of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide is characterized by the presence of a 2-oxo-1,2-dihydroquinoline core, which is a bicyclic system containing a benzene ring fused to a pyridone ring . This core is substituted at the 3-position with an ethylpivalamide group and at the 5 and 8 positions with methoxy groups .Scientific Research Applications
Synthesis of Complex Organic Compounds
Research has explored the lateral lithiation of related compounds, demonstrating the synthesis of tetrahydroisoquinolines through reactions with various electrophiles. This method yields derivatives with potential for further chemical modifications, highlighting the versatility of quinoline derivatives in organic synthesis (Smith, El‐Hiti, & Hegazy, 2010).
Potential Neuroleptic Properties
Studies have investigated hexahydro[1,4]oxazino[3,4-a]isoquinoline derivatives, revealing neuroleptic properties in animal models. This suggests the potential of quinoline derivatives for developing new neuroleptic drugs (Clarke et al., 1978).
Anticancer Applications
Quinolinone derivatives have been synthesized and evaluated for their antitumor activity. Certain compounds have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as novel anticancer agents (Ruchelman et al., 2004). Additionally, studies on isoquinolinone carboxamides have confirmed their efficacy in inhibiting cancer cell growth, further affirming the role of quinoline derivatives in cancer research (Matiadis et al., 2013).
Cognitive and Memory Enhancement
Research on choline pivaloyl esters, closely related to quinolinone derivatives, has shown improvement in cognitive and memory performances in rat models impaired by specific treatments. These findings suggest the potential of quinolinone derivatives in developing treatments for cognitive impairments (Rispoli et al., 2004).
Properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)17(22)19-9-8-11-10-12-13(23-4)6-7-14(24-5)15(12)20-16(11)21/h6-7,10H,8-9H2,1-5H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMZMBVCSDLEAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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